

Spectroscopic data of 2-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-nitrophenol

Cat. No.: B1582141

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-4-nitrophenol**

Introduction

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structures is paramount. **2-Methyl-4-nitrophenol** ($C_7H_7NO_3$), a nitrophenol derivative, serves as a vital intermediate in various synthetic pathways.^[1] Its chemical behavior and reactivity are intrinsically linked to the electronic and steric interplay of its hydroxyl, methyl, and nitro functional groups. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a critical prerequisite for quality control, reaction monitoring, and the development of novel applications.

This guide provides an in-depth analysis of **2-Methyl-4-nitrophenol** through the principal techniques of modern analytical chemistry: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the structural basis for the observed spectral features. Each section is designed as a self-validating system, presenting not only the data but also the rigorous protocols required to obtain it, ensuring scientific integrity and reproducibility.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.^[2] For **2-Methyl-4-nitrophenol**, IR spectroscopy is instrumental in confirming the presence of the key -OH, -NO₂, C-H (aromatic and aliphatic), and C=C (aromatic) functionalities.

Experimental Protocol: Thin Solid Film Method

For a solid sample like **2-Methyl-4-nitrophenol**, obtaining a high-quality spectrum requires minimizing light scattering. The thin solid film method is a rapid and effective technique that avoids the complexities of KBr pellets or Nujol mulls, which can introduce their own spectral artifacts.^{[3][4]}

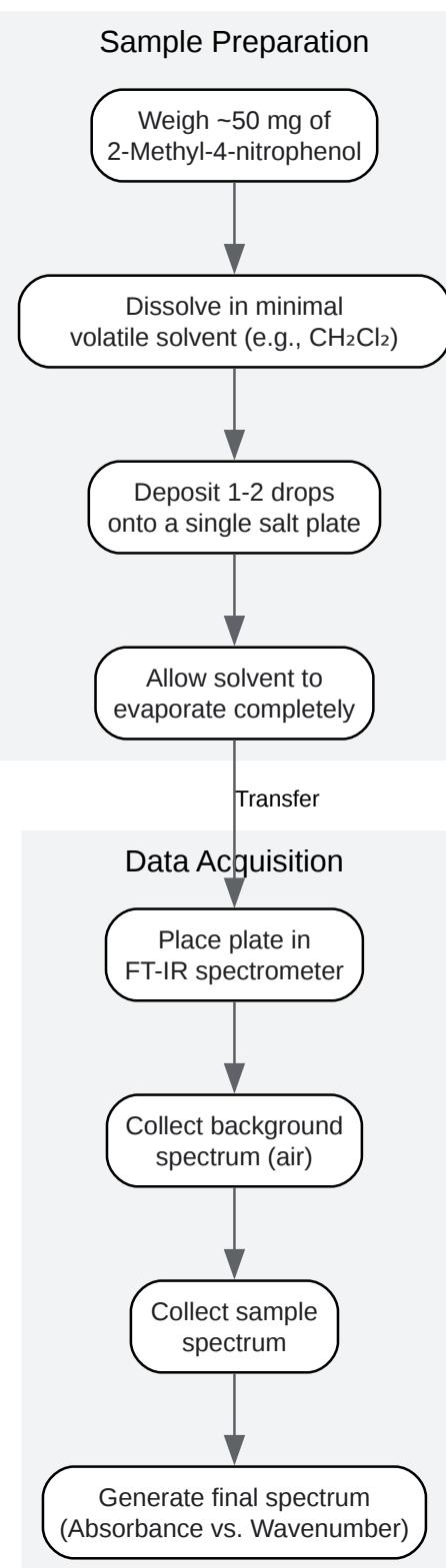
Step-by-Step Methodology:

- Sample Preparation: Weigh approximately 50 mg of **2-Methyl-4-nitrophenol** into a clean glass vial.^[3]
- Solubilization: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid. The choice of a volatile solvent is critical to ensure its complete evaporation, preventing solvent peaks from obscuring the sample spectrum.^[3]
- Film Deposition: Using a pipette, transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate. These materials are chosen for their transparency in the mid-infrared region.^[5]
- Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid analyte on the plate. A film that is "just right" will often appear slightly hazy but not opaque.^[3]
- Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer. Ensure the instrument optics are protected from moisture, as the salt plates are water-soluble.^[5]

- Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Data Summary & Interpretation

The FT-IR spectrum of **2-Methyl-4-nitrophenol** reveals several characteristic absorption bands. The interpretation of these bands provides a vibrational fingerprint of the molecule.


Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
~3400-3200	Broad, Strong	O-H (Phenolic)	Stretching (H-bonded)
~3100-3000	Medium	C-H (Aromatic)	Stretching
~2980-2920	Weak-Medium	C-H (Methyl)	Asymmetric/Symmetric Stretching
~1600-1580	Strong	C=C (Aromatic)	Ring Stretching
~1520-1500	Very Strong	N-O (Nitro group)	Asymmetric Stretching
~1350-1330	Strong	N-O (Nitro group)	Symmetric Stretching
~1250	Strong	C-O (Phenolic)	Stretching

In-Depth Analysis:

- O-H Region: The broad and intense absorption centered around 3300 cm⁻¹ is a definitive indicator of the phenolic hydroxyl (-OH) group. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, which creates a continuum of vibrational energy states.
- Nitro Group Signatures: The presence of two very strong bands is characteristic of the nitro (-NO₂) group. The higher frequency band (~1510 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1340 cm⁻¹) is due to the symmetric stretch. These are among the most reliable diagnostic peaks in the spectrum.

- Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations appear as medium-intensity bands just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group are found just below 3000 cm^{-1} .
- Fingerprint Region ($<1500\text{ cm}^{-1}$): This region contains a complex array of signals from C-O stretching, C-H bending, and aromatic ring vibrations. The strong band around 1250 cm^{-1} is typical for the C-O stretch of a phenol. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.[\[2\]](#)

Visualization: IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining an IR spectrum via the thin solid film method.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals.^[6] For conjugated systems like **2-Methyl-4-nitrophenol**, the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions are particularly relevant. The position of the absorption maximum (λ_{max}) and the molar absorptivity (ϵ) are highly sensitive to the molecular structure and solvent environment.

Experimental Protocol: Quantitative Solution Analysis

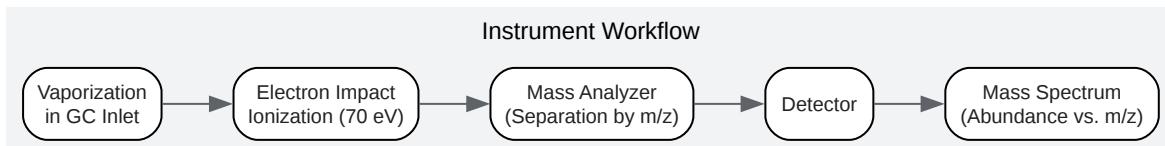
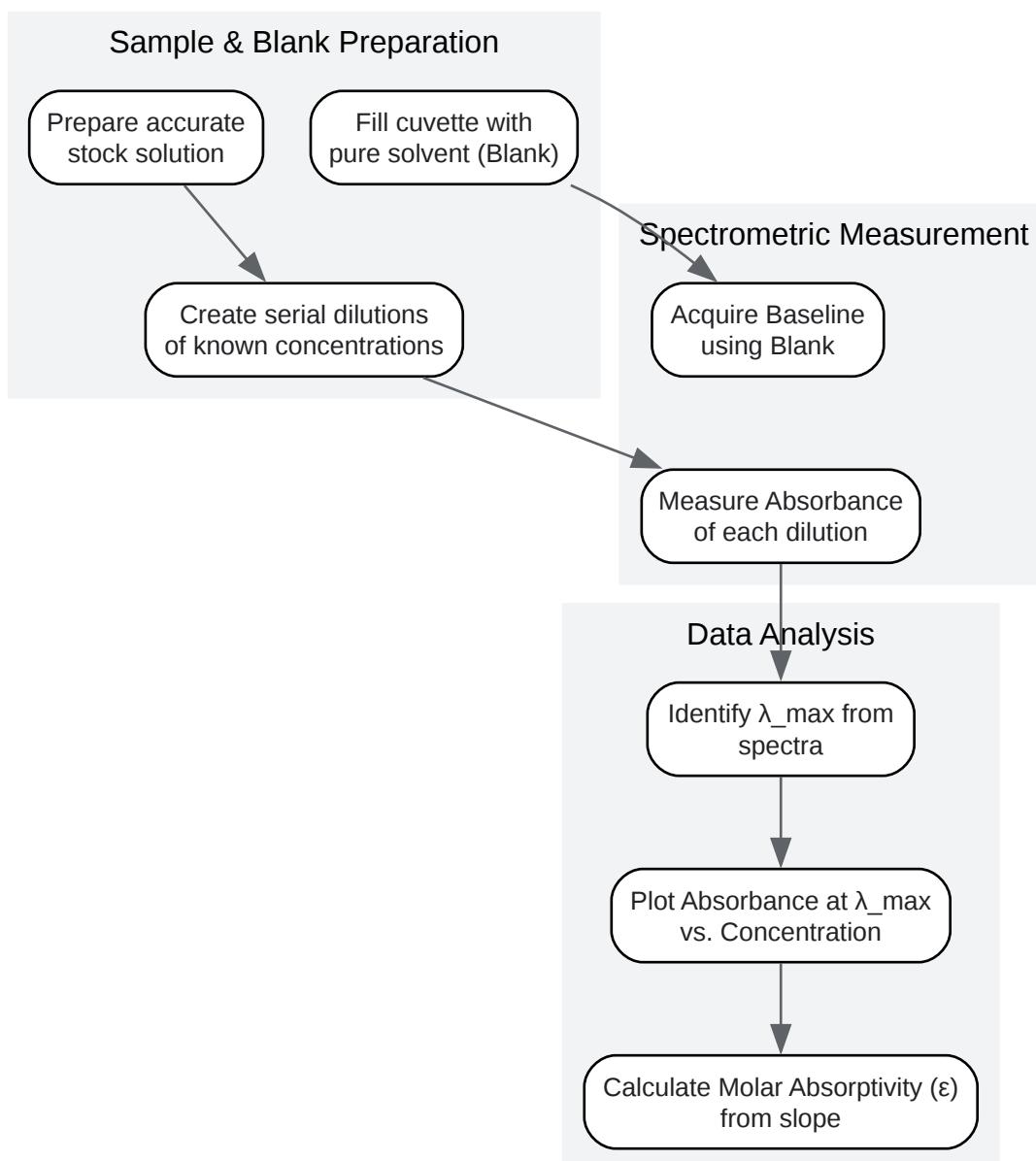
This protocol is designed to determine the λ_{max} and molar absorptivity (ϵ) of the analyte, adhering to the Beer-Lambert Law ($A = \epsilon bc$).^{[7][8]}

Step-by-Step Methodology:

- Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol or methanol are common choices for polar aromatic compounds.
- Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of **2-Methyl-4-nitrophenol** and transfer it to a 100 mL volumetric flask. Dissolve the solid in the chosen solvent and dilute to the mark to create a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution in separate volumetric flasks to create samples of varying, known concentrations. This is crucial for constructing a calibration curve and verifying the linear range of the Beer-Lambert Law.
- Spectrometer Blanking: Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. Place it in the spectrometer and record a baseline or "blank" spectrum. This step digitally subtracts the absorbance of the solvent and the cuvette itself.^[9]
- Sample Measurement: Starting with the most dilute sample, rinse and fill the cuvette, wipe the optical surfaces, and place it in the spectrometer.^[7] Record the absorbance spectrum over the desired range (e.g., 200-500 nm).

- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).^[10] Plot a graph of absorbance at λ_{max} versus concentration for the series of dilutions. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ϵ), assuming a standard 1 cm path length.

UV-Vis Data Summary & Interpretation



The UV-Vis spectrum of **2-Methyl-4-nitrophenol** in a polar solvent like ethanol is dominated by strong absorption bands arising from its aromatic system, which is influenced by the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group.

λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Transition Type	Chromophore
~230	High	$\pi \rightarrow \pi$	Benzene Ring
~315-320	Moderate	$\pi \rightarrow \pi$	Conjugated System ($\text{n}-\text{NO}_2$)
~400 (in basic solution)	Moderate	$\text{n} \rightarrow \pi^*$	Phenolate-Nitro System

In-Depth Analysis:

- The spectrum is characterized by two main absorption bands in neutral solution. The higher energy band (~230 nm) is a $\pi \rightarrow \pi^*$ transition associated with the phenyl ring itself.
- The lower energy, longer wavelength band (~315-320 nm) is also a $\pi \rightarrow \pi^*$ transition but is significantly red-shifted (a bathochromic shift). This is due to the extended conjugation between the lone pairs on the phenolic oxygen, the aromatic ring, and the nitro group. This extended system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
- Effect of pH: In a basic solution, the phenolic proton is removed to form the phenolate anion. This introduces additional lone-pair electrons and enhances the electron-donating ability of the oxygen, leading to a further red shift of the long-wavelength absorption to around 400 nm. This phenomenon, known as a halochromic effect, is a classic indicator of a nitrophenol structure and is often exploited for colorimetric pH indication or quantification.

Visualization: UV-Vis Experimental Logic

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]
- 2. amherst.edu [amherst.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. sim4t.com [sim4t.com]
- 9. ossila.com [ossila.com]
- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- To cite this document: BenchChem. [Spectroscopic data of 2-Methyl-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582141#spectroscopic-data-of-2-methyl-4-nitrophenol\]](https://www.benchchem.com/product/b1582141#spectroscopic-data-of-2-methyl-4-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com